![molecular formula C25H28N6O3S B2511964 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide CAS No. 1112371-82-0](/img/structure/B2511964.png)
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- React it with benzyl bromide and potassium carbonate in cyclopentyl methyl ether at 130°C for 12 hours .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazoline core. It is a heterocyclic scaffold with potential pharmacological applications. The presence of hydrogen bond-accepting and donating characteristics makes it an interesting pharmacophore for specific interactions with target receptors .
Physical And Chemical Properties Analysis
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide”:
Anticancer Agents
This compound, due to its structural features, has shown potential as an anticancer agent. The triazoloquinazoline core is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) by targeting specific kinases .
Kinase Inhibition
Kinases play a crucial role in cell signaling and regulation. The compound’s structure allows it to act as a potent kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers. Inhibition of c-Met kinase can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
The quinazoline derivatives, including this compound, have been explored for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal pathogens. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Agents
Inflammation is a key factor in many chronic diseases. The compound’s ability to inhibit specific enzymes and signaling pathways involved in inflammation suggests its potential as an anti-inflammatory agent. This could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Agents
Research has indicated that quinazoline derivatives can have neuroprotective effects. This compound could potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Agents
Given the ongoing need for effective antiviral therapies, this compound’s structure has been investigated for its potential antiviral properties. It may inhibit viral replication by targeting specific viral enzymes or interfering with viral entry into host cells .
Enzyme Inhibition
The compound’s ability to inhibit various enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme functions and interactions, providing insights into metabolic pathways and potential therapeutic targets .
Drug Development
Finally, the compound serves as a lead molecule in drug development. Its diverse biological activities make it a promising candidate for further modification and optimization to develop new therapeutic agents for various diseases .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.
Mode of Action
Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.
Biochemical Pathways
Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .
Pharmacokinetics
Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
properties
IUPAC Name |
3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWISHCGTYHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.